N-(4-ETHYLPHENYL)-2-{3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE
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Overview
Description
N-(4-ETHYLPHENYL)-2-{3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple aromatic rings and heterocyclic components, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-2-{3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of 4-ethylphenylamine with other aromatic compounds.
Cyclization Reactions: Formation of the oxadiazole ring through cyclization reactions.
Acylation Reactions: Introduction of the acetamide group via acylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and high-throughput screening can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHYLPHENYL)-2-{3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-ETHYLPHENYL)-2-{3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-2-{3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ETHYLPHENYL)-3-(4-METHOXYPHENYL)PROPANAMIDE
- 4-(METHYLTHIO)PHENYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE
- (2S)-N-(4-ETHYLPHENYL)-3-(3-METHOXYPHENYL)-2-(2H-TETRAZOL-5-YL)PROPANAMIDE
Uniqueness
N-(4-ETHYLPHENYL)-2-{3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE stands out due to its unique combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O4/c1-4-18-6-10-20(11-7-18)30-24(34)16-33-15-23(25(35)22-14-5-17(2)29-27(22)33)28-31-26(32-37-28)19-8-12-21(36-3)13-9-19/h5-15H,4,16H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZPWFDHKBBSHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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